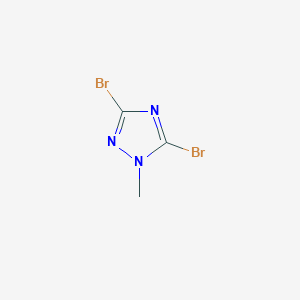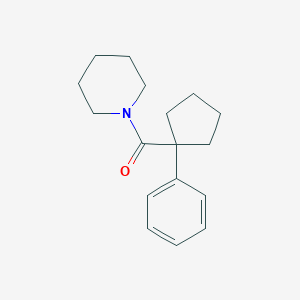
Piperidine, 1-((1-phenylcyclopentyl)carbonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1-((1-phenylcyclopentyl)carbonyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a cyclic amine that contains a five-membered ring with one nitrogen atom and has various uses in the pharmaceutical industry. In
作用機序
The mechanism of action of piperidine, 1-((1-phenylcyclopentyl)carbonyl)- is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. It has also been shown to modulate the activity of neurotransmitters and protect neurons from damage.
生化学的および生理学的効果
Piperidine, 1-((1-phenylcyclopentyl)carbonyl)- has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in inflammation. It also inhibits the growth of tumor cells and induces apoptosis, or programmed cell death, in cancer cells. In addition, it has been found to protect neurons from oxidative stress and reduce the accumulation of beta-amyloid, a protein that is associated with Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using piperidine, 1-((1-phenylcyclopentyl)carbonyl)- in lab experiments is its potential to be developed into a new drug for the treatment of various diseases. Its anti-inflammatory, anti-tumor, and neuroprotective activities make it a promising candidate for drug development. However, one of the limitations of using piperidine, 1-((1-phenylcyclopentyl)carbonyl)- in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
将来の方向性
There are several future directions for research on piperidine, 1-((1-phenylcyclopentyl)carbonyl)-. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, research can be conducted to optimize the synthesis method of piperidine, 1-((1-phenylcyclopentyl)carbonyl)- and develop new derivatives with improved properties. Finally, further studies are needed to determine the safety and efficacy of this compound in animal and human trials.
Conclusion
Piperidine, 1-((1-phenylcyclopentyl)carbonyl)- is a chemical compound that has potential applications in the field of medicine. Its anti-inflammatory, anti-tumor, and neuroprotective activities make it a promising candidate for drug development. While there are still limitations and unknowns about the compound, further research can help to better understand its mechanism of action and potential uses, leading to the development of new drugs and therapies.
合成法
The synthesis of piperidine, 1-((1-phenylcyclopentyl)carbonyl)- can be achieved through several methods, including the reaction of 1-phenylcyclopentene with phthalimide, followed by the reduction of the resulting N-phthalimido-1-phenylcyclopentane with sodium borohydride. Another method involves the reaction of 1-phenylcyclopentene with phosgene to form 1-phenylcyclopentyl chloroformate, which is then treated with piperidine to yield piperidine, 1-((1-phenylcyclopentyl)carbonyl)-.
科学的研究の応用
Piperidine, 1-((1-phenylcyclopentyl)carbonyl)- has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and anti-tumor activities, making it a promising candidate for the development of new drugs. Studies have also shown that piperidine, 1-((1-phenylcyclopentyl)carbonyl)- has neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
102207-07-8 |
|---|---|
製品名 |
Piperidine, 1-((1-phenylcyclopentyl)carbonyl)- |
分子式 |
C17H23NO |
分子量 |
257.37 g/mol |
IUPAC名 |
(1-phenylcyclopentyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C17H23NO/c19-16(18-13-7-2-8-14-18)17(11-5-6-12-17)15-9-3-1-4-10-15/h1,3-4,9-10H,2,5-8,11-14H2 |
InChIキー |
HQFHUOULUZHWII-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2(CCCC2)C3=CC=CC=C3 |
正規SMILES |
C1CCN(CC1)C(=O)C2(CCCC2)C3=CC=CC=C3 |
その他のCAS番号 |
102207-07-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




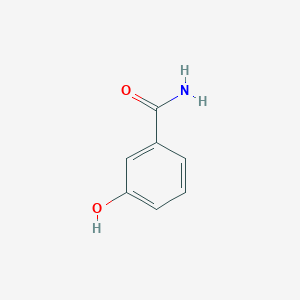
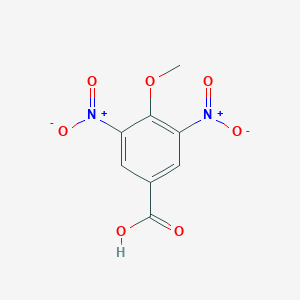
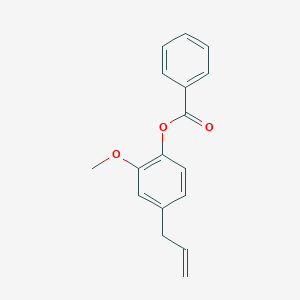
![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)
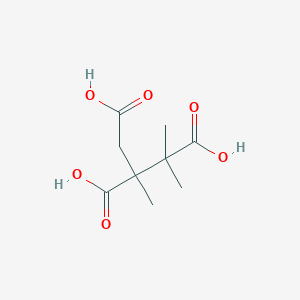
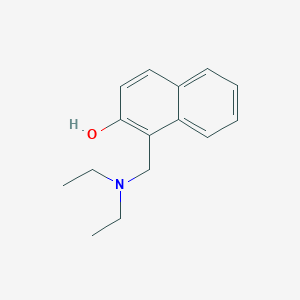
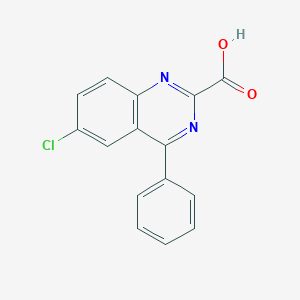
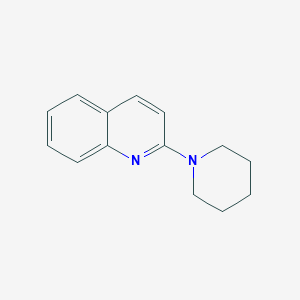
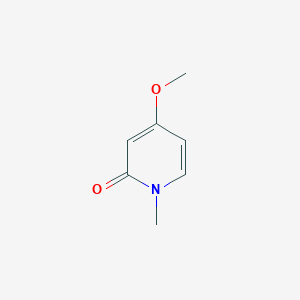
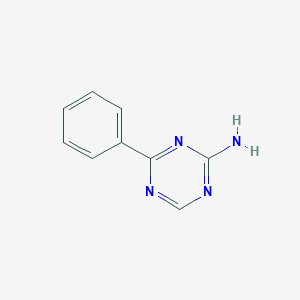
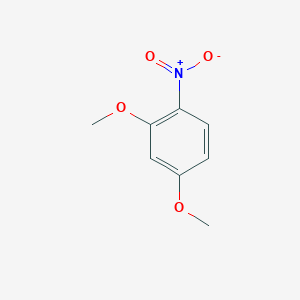
![2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B181226.png)
